molecular formula C14H17NO3 B1611171 2-(6-hydroxyhexyl)-2,3-dihydro-1H-isoindole-1,3-dione CAS No. 63945-11-9

2-(6-hydroxyhexyl)-2,3-dihydro-1H-isoindole-1,3-dione

Cat. No. B1611171
Key on ui cas rn: 63945-11-9
M. Wt: 247.29 g/mol
InChI Key: RWPZKDNKHUEITE-UHFFFAOYSA-N
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Patent
US05952307

Procedure details

This compound was prepared in the same manner as 5-phthalimidohexanol from 6-aminohexanol (3.51 g, 30.0 mmol) and phthalic anhydride (4.44 g, 30.0 mmol) to give the product as brown oil: yield 91%; 1H NMR (CDCl3) δ 1.3-1.8 (m, 8H), 3.6-3.7 (m, 4H), 4.3 (t, J=6.5 Hz, 1H), 7.7 (m, 2H), 7.8 (m, 2H).
Name
5-phthalimidohexanol
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
3.51 g
Type
reactant
Reaction Step One
Quantity
4.44 g
Type
reactant
Reaction Step One
Yield
91%

Identifiers

REACTION_CXSMILES
[C:1]1(=[O:18])[N:5]([CH:6](C)[CH2:7][CH2:8][CH2:9][CH2:10]O)[C:4](=[O:13])[C:3]2=[CH:14][CH:15]=[CH:16][CH:17]=[C:2]12.NCCCCC[CH2:25][OH:26].C1(=O)OC(=O)C2=CC=CC=C12>>[C:4]1(=[O:13])[N:5]([CH2:6][CH2:7][CH2:8][CH2:9][CH2:10][CH2:25][OH:26])[C:1](=[O:18])[C:2]2=[CH:17][CH:16]=[CH:15][CH:14]=[C:3]12

Inputs

Step One
Name
5-phthalimidohexanol
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(C=2C(C(N1C(CCCCO)C)=O)=CC=CC2)=O
Name
Quantity
3.51 g
Type
reactant
Smiles
NCCCCCCO
Name
Quantity
4.44 g
Type
reactant
Smiles
C1(C=2C(C(=O)O1)=CC=CC2)=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C1(C=2C(C(N1CCCCCCO)=O)=CC=CC2)=O
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 91%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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